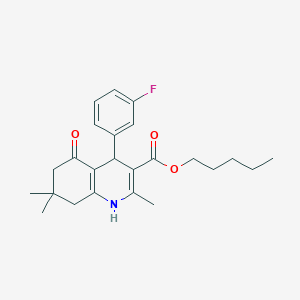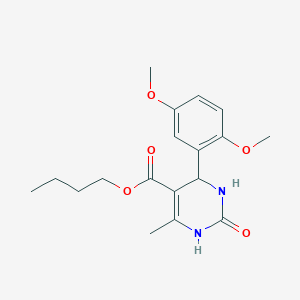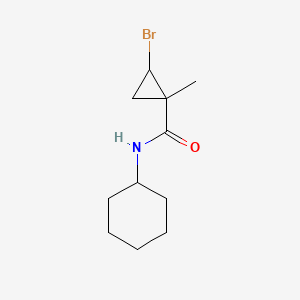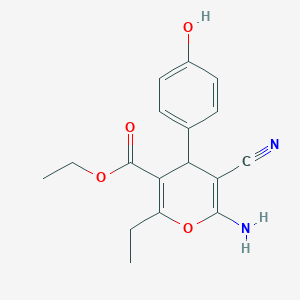![molecular formula C13H16N2O2 B4950419 3-{[(2-hydroxy-1,1-dimethylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4950419.png)
3-{[(2-hydroxy-1,1-dimethylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-hydroxy-1,1-dimethylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-hydroxy-1,1-dimethylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the indole derivative . The reaction is carried out under reflux in methanol, resulting in a good yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-hydroxy-1,1-dimethylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indole ring or the substituents.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-{[(2-hydroxy-1,1-dimethylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2-hydroxy-1,1-dimethylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one, 1,3-dihydro-: A closely related compound with similar structural features.
2H-Indol-2-one,1,3-dihydro-3-imino-: Another derivative with slight modifications in the indole ring.
Uniqueness
3-{[(2-hydroxy-1,1-dimethylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(1-hydroxy-2-methylpropan-2-yl)iminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,8-16)14-7-10-9-5-3-4-6-11(9)15-12(10)17/h3-7,15-17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMMPSUPIZPKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N=CC1=C(NC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-{[(3-chloro-2-methylphenyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B4950358.png)
![N-(4-{[5-(4-chlorophenyl)-2-furoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B4950363.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(diphenylacetyl)piperazine](/img/structure/B4950375.png)

![(5Z)-3-(4-methylphenyl)-5-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4950380.png)
![1,5-dimethyl-2-phenyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4950395.png)
![5-[5-[(E)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B4950398.png)

![3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(3-CHLORO-4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4950404.png)
![2-(2-Chloro-4-{[(5E)-1-(3-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4950413.png)
![(5Z)-5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B4950425.png)

![2-[4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-1-(METHOXYMETHYL)ETHYL 4-METHOXYBENZOATE](/img/structure/B4950445.png)
